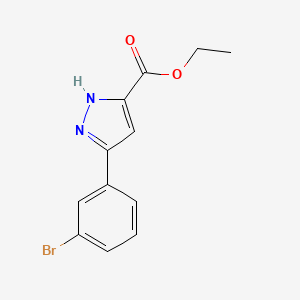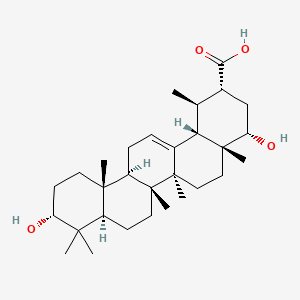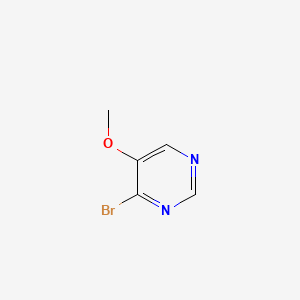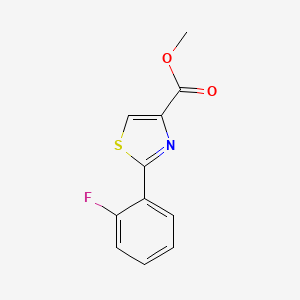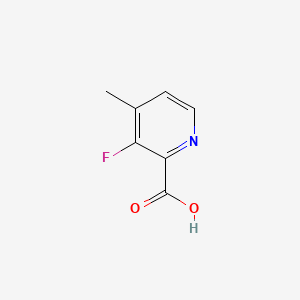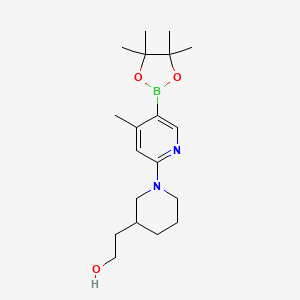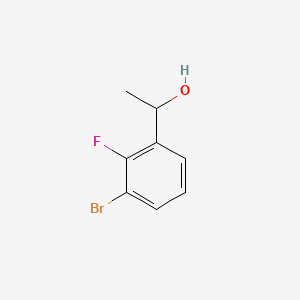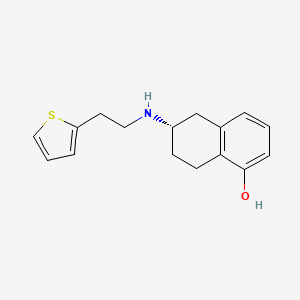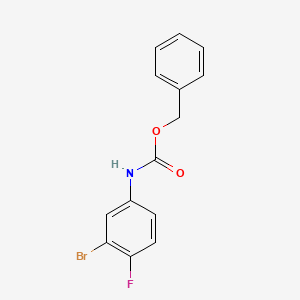
Tert-butyl 2-(oxetan-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(oxetan-3-ylidene)acetate is a chemical compound with the CAS Number: 1207175-03-8 . The IUPAC name for this compound is tert-butyl 3-oxetanylideneacetate .
Molecular Structure Analysis
The molecular formula of this compound is C9H14O3 . The InChI code for this compound is 1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 170.21 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Tert-butyl 2-(oxetan-3-ylidene)acetate has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of this compound esters, this compound amides, and other derivatives. It has also been used in the synthesis of a variety of other compounds, including amino acids, peptides, and other biologically active compounds. It has also been used as a catalyst in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate is not well understood. However, it is believed to act as a Lewis acid, which is a type of compound that can accept electrons from other molecules. This ability allows it to act as a catalyst in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 2-(oxetan-3-ylidene)acetate are not well understood. However, it is believed to be relatively non-toxic and has not been associated with any significant adverse effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-(oxetan-3-ylidene)acetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to handle in the laboratory. It also has a low boiling point, which makes it easy to remove from reaction mixtures. However, it is also relatively unstable, so it must be handled with care.
Direcciones Futuras
There are several potential future directions for research involving Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug design and development. Other potential directions include exploring its potential uses in other organic synthesis reactions, as well as its potential uses as a catalyst in the synthesis of polymers and other materials.
Métodos De Síntesis
Tert-butyl 2-(oxetan-3-ylidene)acetate can be synthesized via a number of different methods. One method involves the reaction of tert-butanol with acetone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound 2-(oxetan-3-ylidene)acetate. Another method involves the reaction of this compound bromide with acetone in the presence of a strong base. This reaction also results in the formation of this compound 2-(oxetan-3-ylidene)acetate.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(oxetan-3-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYDTSMXYEQSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1COC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

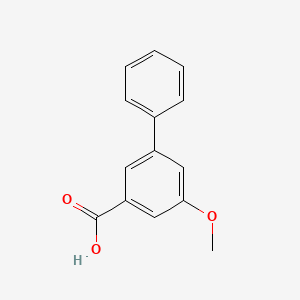
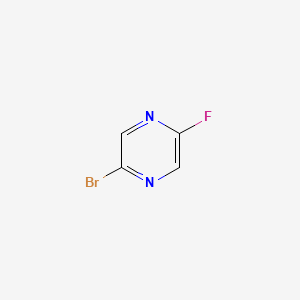
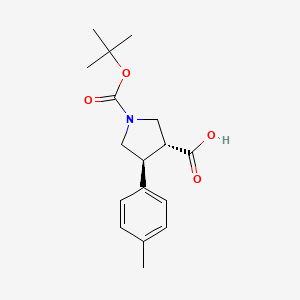
![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
